N-(4-bromobenzenesulfonyl)benzamide
Overview
Description
N-(4-bromobenzenesulfonyl)benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide moiety linked to a 4-bromobenzenesulfonyl group
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as n-benzylbenzamides These compounds typically interact with their targets through various mechanisms, which may include binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression
Biochemical Pathways
N-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis
Result of Action
Given that n-substituted benzamides have been shown to inhibit nf b activation and induce apoptosis , it is possible that N-(4-bromobenzenesulfonyl)benzamide may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzenesulfonyl)benzamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromobenzenesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfonamides.
Scientific Research Applications
N-(4-bromobenzenesulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and antimicrobial compounds.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industry: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
4-Bromobenzenesulfonamide: Similar in structure but lacks the benzamide moiety.
N-(4-bromophenyl)sulfonylbenzamide: A closely related compound with similar functional groups.
Uniqueness: N-(4-bromobenzenesulfonyl)benzamide is unique due to the presence of both the benzamide and 4-bromobenzenesulfonyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIZGBBBWYGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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